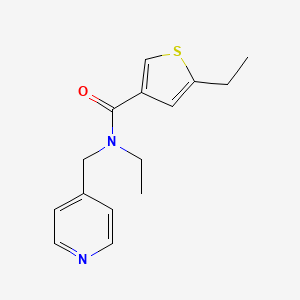
N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, also known as THIP, is a chemical compound that has been studied extensively in the field of neuroscience. It is a GABA(A) receptor agonist, which means that it activates the GABA(A) receptor in the brain. This receptor is responsible for inhibiting the activity of neurons, which can have a calming effect on the brain.
作用机制
N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide works by binding to the GABA(A) receptor in the brain, which activates the receptor and increases the inhibitory activity of neurons. This can have a calming effect on the brain, which can be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the activity of GABAergic neurons, which can have a calming effect on the brain. It has also been shown to increase the release of GABA in the brain, which can further enhance the inhibitory activity of neurons.
实验室实验的优点和局限性
One of the advantages of using N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments is that it is a potent and selective GABA(A) receptor agonist. This means that it can be used to selectively activate the GABA(A) receptor in the brain, which can be useful in studying the effects of GABAergic signaling on the brain. However, one of the limitations of using this compound is that it can have off-target effects on other receptors in the brain, which can complicate the interpretation of results.
未来方向
There are a number of future directions for research on N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. One potential direction is to study the effects of this compound on different types of neurons in the brain, including excitatory and inhibitory neurons. Another potential direction is to study the effects of this compound on different regions of the brain, including the hippocampus and prefrontal cortex. Additionally, further research is needed to determine the optimal dosages and administration methods for this compound in the treatment of neurological disorders.
合成方法
N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 3-thiophenecarboxylic acid with diethylamine and 4-pyridinemethanol. Other methods include the reaction of 3-thiophenecarboxylic acid with diethylamine and 4-pyridinecarboxaldehyde, or the reaction of 3-thiophenecarboxylic acid with diethylamine and 4-pyridineacetaldehyde.
科学研究应用
N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been used extensively in scientific research to study the effects of GABA(A) receptor activation on the brain. It has been shown to have a number of potential applications in the treatment of neurological disorders, including epilepsy, anxiety, and depression.
属性
IUPAC Name |
N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-14-9-13(11-19-14)15(18)17(4-2)10-12-5-7-16-8-6-12/h5-9,11H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWMMUFYIGVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N(CC)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

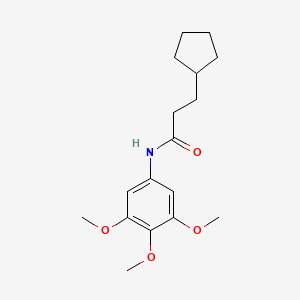
![1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride](/img/structure/B5348737.png)
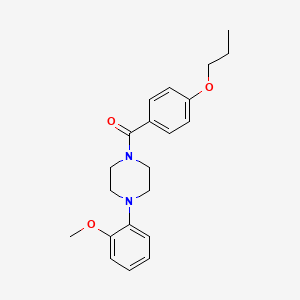
![5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5348757.png)
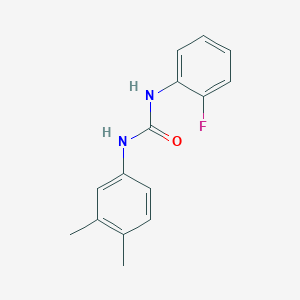
![N-methyl-4-(4-morpholinylmethyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5348771.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5348779.png)
![5-bromo-2-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5348787.png)

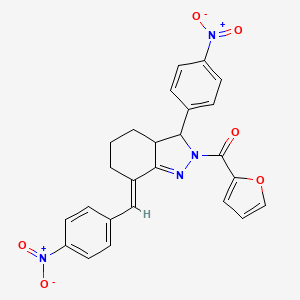
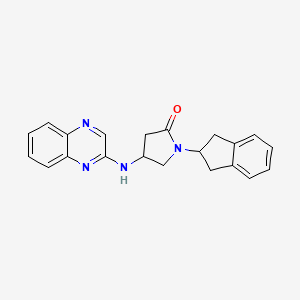
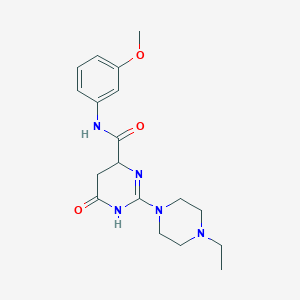
![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![8-[3-(2-chlorophenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5348838.png)